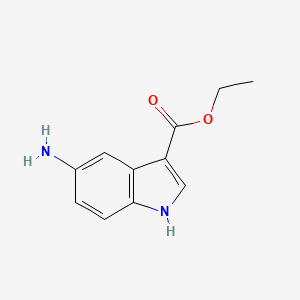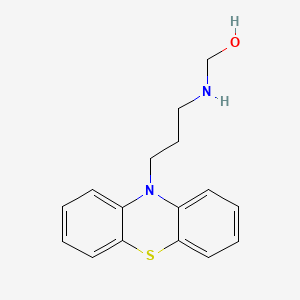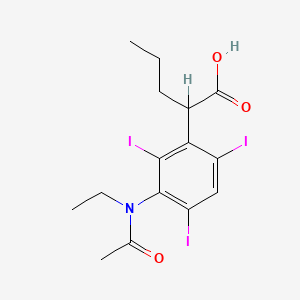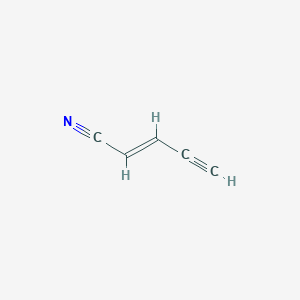![molecular formula C21H25NSi2 B14718123 1,1-Dimethyl-N-[methyl(diphenyl)silyl]-1-phenylsilanamine CAS No. 14518-72-0](/img/structure/B14718123.png)
1,1-Dimethyl-N-[methyl(diphenyl)silyl]-1-phenylsilanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethyl-N-[methyl(diphenyl)silyl]-1-phenylsilanamine is an organosilicon compound that features a silicon-nitrogen bond. This compound is part of a broader class of silanes, which are silicon analogs of alkanes. The unique structure of this compound, with its phenyl and diphenyl groups, imparts specific chemical properties that make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-N-[methyl(diphenyl)silyl]-1-phenylsilanamine typically involves the reaction of chlorosilanes with amines. One common method is the reaction of chlorodimethylphenylsilane with diphenylmethylamine under anhydrous conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also involve purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethyl-N-[methyl(diphenyl)silyl]-1-phenylsilanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The silicon-nitrogen bond can be targeted in substitution reactions, where the amine group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorosilanes or alkyl halides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Silanes with reduced functional groups.
Substitution: Various substituted silanes depending on the reactants used.
Applications De Recherche Scientifique
1,1-Dimethyl-N-[methyl(diphenyl)silyl]-1-phenylsilanamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds. It is also used in the study of silicon-nitrogen bond chemistry.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential use in the development of silicon-based pharmaceuticals.
Industry: Used in the production of silicone polymers and resins, which have applications in coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 1,1-Dimethyl-N-[methyl(diphenyl)silyl]-1-phenylsilanamine involves its ability to form stable silicon-nitrogen bonds. These bonds can interact with various molecular targets, including enzymes and receptors, leading to changes in their activity. The compound can also participate in catalytic cycles, where it acts as a ligand or a catalyst in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-1,1,3,3-tetraphenyldisilazane: Another organosilicon compound with similar structural features but different reactivity and applications.
1,1-Dimethyl-2,3,4,5-tetraphenylsilole: A silole compound with unique photophysical properties.
Uniqueness
1,1-Dimethyl-N-[methyl(diphenyl)silyl]-1-phenylsilanamine is unique due to its specific combination of phenyl and diphenyl groups, which impart distinct chemical properties. Its ability to form stable silicon-nitrogen bonds makes it valuable in various applications, from materials science to pharmaceuticals.
Propriétés
Numéro CAS |
14518-72-0 |
|---|---|
Formule moléculaire |
C21H25NSi2 |
Poids moléculaire |
347.6 g/mol |
Nom IUPAC |
[dimethyl-[[methyl(diphenyl)silyl]amino]silyl]benzene |
InChI |
InChI=1S/C21H25NSi2/c1-23(2,19-13-7-4-8-14-19)22-24(3,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18,22H,1-3H3 |
Clé InChI |
PTGRNNOQXPHBAV-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C1=CC=CC=C1)N[Si](C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,9-Diphenyl-2,4,8,10-tetraoxa-3,9-diarsaspiro[5.5]undecane](/img/structure/B14718053.png)
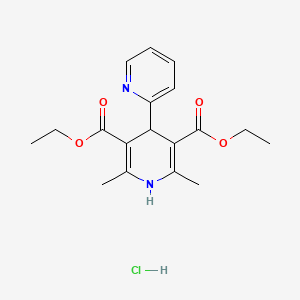

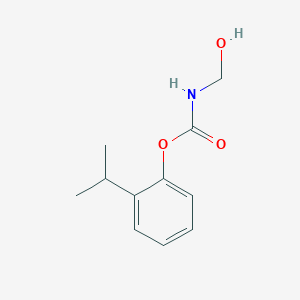


![4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl butanoate](/img/structure/B14718087.png)
![4-Bromo-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14718090.png)
